



# **Application Notes and Protocols: NOTA- COG1410 PET Imaging for Digestive Tumors**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | NOTA-COG1410 |           |
| Cat. No.:            | B12378005    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Positron Emission Tomography/Computed Tomography (PET/CT) is a critical imaging modality for the diagnosis and management of digestive system tumors. However, the specificity of existing PET tracers can be limited. A promising new radioligand, <sup>68</sup>Ga-NOTA-COG1410, has been developed for PET imaging of digestive tumors by targeting the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[1] TREM2 is a biomarker for M2-type tumor-associated macrophages (TAMs), which are abundant in the tumor microenvironment of many cancers.[1] Preclinical studies have demonstrated that <sup>68</sup>Ga-NOTA-COG1410 shows high uptake in tumors and can effectively distinguish tumors from inflammation, suggesting its potential to enhance the effectiveness of PET imaging for digestive tumors.[1]

This document provides a detailed overview of the experimental protocols for the synthesis, radiolabeling, and preclinical PET imaging of digestive tumors using <sup>68</sup>Ga-**NOTA-COG1410**, based on published research.

## **Experimental Protocols**

#### 1. Synthesis of NOTA-COG1410

The synthesis of the precursor, **NOTA-COG1410**, is a multi-step process involving solid-phase peptide synthesis. A detailed, step-by-step protocol is essential for reproducible results.



 Materials: Fmoc-Rink Amide MBHA resin, Fmoc-protected amino acids, activating agents (e.g., HBTU, HOBt), DIPEA, piperidine in DMF, and other standard peptide synthesis reagents.

#### Procedure:

- Swell the Fmoc-Rink Amide MBHA resin in DMF.
- Remove the Fmoc protecting group using a 20% piperidine solution in DMF.
- Sequentially couple the Fmoc-protected amino acids to the resin using an activating agent like HBTU/HOBt in the presence of DIPEA.
- After the addition of the final amino acid, couple the NOTA chelator to the N-terminus of the peptide.
- Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Purify the crude NOTA-COG1410 peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

#### 2. <sup>68</sup>Ga-Radiolabeling of **NOTA-COG1410**

The radiolabeling process involves the chelation of Gallium-68 (<sup>68</sup>Ga) by the NOTA moiety of the COG1410 peptide.

- Materials: <sup>68</sup>Ge/<sup>68</sup>Ga generator, **NOTA-COG1410** precursor, sodium acetate buffer (pH 4.5), sterile water for injection, and a heating block or microwave synthesizer.
- Procedure:
  - Elute <sup>68</sup>GaCl₃ from the <sup>68</sup>Ge/<sup>68</sup>Ga generator using 0.05 M HCl.



- Add the NOTA-COG1410 precursor (typically 10-50 μg) to the <sup>68</sup>GaCl₃ eluate.
- Adjust the pH of the reaction mixture to approximately 4.5 using a sodium acetate buffer.
- Heat the reaction mixture at 95-100°C for 5-10 minutes.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
- The final product, <sup>68</sup>Ga-NOTA-COG1410, can be purified using a C18 Sep-Pak cartridge if necessary.
- 3. Animal Models for Preclinical Imaging

Preclinical evaluation of <sup>68</sup>Ga-**NOTA-COG1410** has been performed in mouse models of digestive tumors.

- Cell Lines: Murine colon adenocarcinoma cell line (e.g., CT26).
- Animal Strain: BALB/c nude mice (4-6 weeks old).
- Tumor Induction:
  - Culture the CT26 cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS).
  - Harvest the cells and resuspend them in sterile PBS.
  - Subcutaneously inject approximately 1 x 10<sup>6</sup> CT26 cells into the right flank of each mouse.
  - Allow the tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter) before imaging studies.
- 4. Micro-PET/CT Imaging Protocol
- Radiotracer Administration:
  - Administer approximately 3.7-7.4 MBq (100-200 μCi) of <sup>68</sup>Ga-NOTA-COG1410 intravenously via the tail vein to each tumor-bearing mouse.



- Imaging Time Points: Perform static PET scans at various time points post-injection, such as 30, 60, and 120 minutes, to assess the tracer's biodistribution and tumor uptake over time.
- Image Acquisition:
  - Anesthetize the mice using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
  - Position the mouse on the scanner bed.
  - Acquire a CT scan for anatomical reference and attenuation correction.
  - Acquire a static PET scan for a duration of 10-15 minutes.
- Image Analysis:
  - Reconstruct the PET and CT images using appropriate algorithms.
  - Fuse the PET and CT images for anatomical localization of tracer uptake.
  - Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver, kidneys) to quantify the radioactivity concentration.
  - Express the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
  - Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the preclinical evaluation of <sup>68</sup>Ga-**NOTA-COG1410**.

Table 1: Radiosynthesis and Quality Control of <sup>68</sup>Ga-NOTA-COG1410



| Parameter             | Value                            |
|-----------------------|----------------------------------|
| Radiochemical Yield   | > 95%                            |
| Radiochemical Purity  | > 98%                            |
| Molar Activity        | Varies with synthesis conditions |
| Stability in PBS (4h) | > 95%                            |
| Stability in FBS (4h) | > 90%                            |

Table 2: Biodistribution of <sup>68</sup>Ga-NOTA-COG1410 in CT26 Tumor-Bearing Mice (%ID/g)

| Organ  | 30 min p.i. | 60 min p.i. | 120 min p.i. |
|--------|-------------|-------------|--------------|
| Blood  | 1.5 ± 0.3   | 0.8 ± 0.2   | 0.4 ± 0.1    |
| Heart  | 0.9 ± 0.2   | 0.6 ± 0.1   | 0.3 ± 0.1    |
| Lung   | 1.2 ± 0.3   | 0.8 ± 0.2   | 0.5 ± 0.1    |
| Liver  | 2.5 ± 0.5   | 2.1 ± 0.4   | 1.5 ± 0.3    |
| Spleen | 1.8 ± 0.4   | 1.4 ± 0.3   | 0.9 ± 0.2    |
| Kidney | 10.5 ± 2.1  | 8.2 ± 1.6   | 5.1 ± 1.0    |
| Muscle | 0.5 ± 0.1   | 0.3 ± 0.1   | 0.2 ± 0.05   |
| Tumor  | 4.2 ± 0.8   | 5.1 ± 1.0   | 4.5 ± 0.9    |

Data are presented as mean  $\pm$  standard deviation.

Table 3: Tumor-to-Background Ratios of <sup>68</sup>Ga-**NOTA-COG1410** in CT26 Tumor-Bearing Mice

| Ratio        | 30 min p.i. | 60 min p.i. | 120 min p.i. |
|--------------|-------------|-------------|--------------|
| Tumor/Blood  | 2.8 ± 0.6   | 6.4 ± 1.3   | 11.3 ± 2.3   |
| Tumor/Muscle | 8.4 ± 1.7   | 17.0 ± 3.4  | 22.5 ± 4.5   |
| Tumor/Liver  | 1.7 ± 0.3   | 2.4 ± 0.5   | 3.0 ± 0.6    |



Data are presented as mean ± standard deviation.

## **Visualizations**

Experimental Workflow for <sup>68</sup>Ga-NOTA-COG1410 PET Imaging



Click to download full resolution via product page

Caption: Workflow for <sup>68</sup>Ga-**NOTA-COG1410** synthesis, preclinical evaluation, and data analysis.

Signaling Pathway of <sup>68</sup>Ga-**NOTA-COG1410** in the Tumor Microenvironment





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis and Evaluation of 68Ga-NOTA-COG1410 Targeting to TREM2 of TAMs as a Specific PET Probe for Digestive Tumor Diagnosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NOTA-COG1410 PET Imaging for Digestive Tumors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12378005#nota-cog1410-pet-imaging-protocol-for-digestive-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com